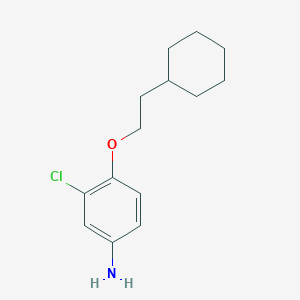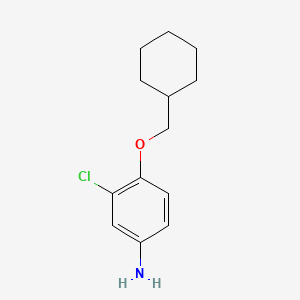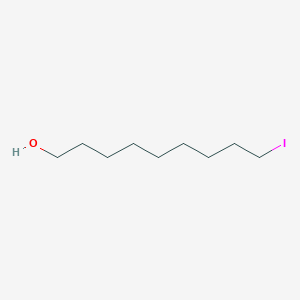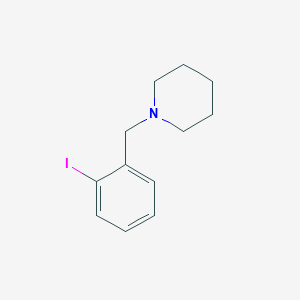
1-Methylcyclohexyl methacrylate
Descripción general
Descripción
1-Methylcyclohexyl methacrylate is a chemical compound with the molecular formula C11H18O2 . It is a versatile material with various applications including polymer synthesis, biomedical engineering, and surface coatings. Its unique properties make it an indispensable tool for scientists exploring new avenues in their respective fields.
Synthesis Analysis
The main method of industrial production of 1-Methylcyclohexyl methacrylate is synthesis from acetone and hydrocyanic acid (acetonecyanohydrin) and catalytic syntheses from petrochemical feedstocks . The synthesis process is monitored by means of NMR and ATR-FTIR spectroscopy .Molecular Structure Analysis
The molecular structure of 1-Methylcyclohexyl methacrylate is characterized by a molecular formula of C11H18O2 and an average mass of 182.259 Da .Chemical Reactions Analysis
Methylcyclohexyl methacrylate–methacrylate copolymers were synthesized at various molar ratios by radical polymerization . Their structures were analyzed and characterized by FTIR, GPC, and 1H NMR .Physical And Chemical Properties Analysis
1-Methylcyclohexyl methacrylate has a density of 1.0±0.1 g/cm3, a boiling point of 227.5±9.0 °C at 760 mmHg, and a flash point of 85.9±16.1 °C . It also has a molar refractivity of 52.3±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 190.6±5.0 cm3 .Aplicaciones Científicas De Investigación
Polymerization and Thermal Behavior
1-Methylcyclohexyl methacrylate (1-MCMA) exhibits interesting properties in polymerization and thermal behavior. Studies have demonstrated the polymerization of derivatives such as (2-Cyclohexylidene-1,3-dioxolane-4-yl)methyl methacrylate, revealing the potential for creating polymers with specific thermal degradation properties. These polymers degrade to produce primarily their monomers at high temperatures, indicating potential applications in high-temperature environments (Ilter et al., 2002).
Interactions with Other Chemicals
The interaction of 1-MCMA with other chemicals, such as dicyclohexyl phthalate, has been studied, providing insights into the processes of plasticization and anti-plasticization. This research helps understand how 1-MCMA's properties can be modified for specific applications (Elwell & Pethrick, 1990).
Use in Polymer Synthesis
1-MCMA is also significant in the synthesis of polymers. Its reactivity in radical copolymerization has been shown to be higher than that of methyl methacrylate, suggesting its utility in creating novel polymers with unique properties (Moszner et al., 2003).
Application in Dental Materials
In the field of biomaterials, especially dental materials, heterocyclic methacrylates, including 1-MCMA, have been studied for their mechanical properties. This research is crucial for developing low polymerization shrinkage systems, which are essential in dental applications (Patel & Braden, 1991).
Copolymerization Studies
Copolymerization studies involving 1-MCMA provide insights into its chemical behavior when combined with other monomers. This research is vital for customizing the properties of copolymers for specific applications (Bevington et al., 1970).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-Methylcyclohexyl methacrylate (MCHMA) is a chemical compound with the molecular formula C11H18O2
Biochemical Pathways
The specific biochemical pathways affected by MCHMA are currently unknown. Methacrylates can be involved in various chemical reactions, but their role in biological pathways requires further investigation .
Pharmacokinetics
Its physical properties, such as a density of 0.95±0.1 g/cm3 (20 ºC 760 Torr) and boiling point of 227.5±9.0℃ (760 Torr), suggest that it could be absorbed and distributed in the body . .
Result of Action
As a methacrylate, it may participate in radical polymerization reactions, potentially influencing the structure and function of biological macromolecules .
Action Environment
Environmental factors such as temperature, pH, and presence of other chemicals could potentially influence the action, efficacy, and stability of MCHMA. Specific studies on these aspects are currently lacking .
Propiedades
IUPAC Name |
(1-methylcyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-9(2)10(12)13-11(3)7-5-4-6-8-11/h1,4-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHPSYROQDMVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(CCCCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclohexyl methacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-phenylpiperazino)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B3153671.png)

![5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol](/img/structure/B3153683.png)


![2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3153710.png)
![1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B3153730.png)
![Amino[3-(benzyloxy)phenyl]acetonitrile](/img/structure/B3153733.png)
amine](/img/structure/B3153740.png)
